1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

Description

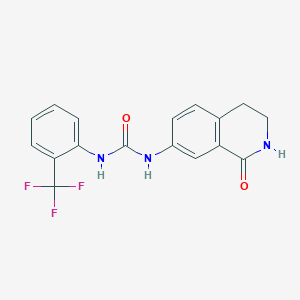

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring a tetrahydroisoquinolinone scaffold fused with a 2-(trifluoromethyl)phenyl substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity and selectivity .

Properties

IUPAC Name |

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)13-3-1-2-4-14(13)23-16(25)22-11-6-5-10-7-8-21-15(24)12(10)9-11/h1-6,9H,7-8H2,(H,21,24)(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCAWRROXMLLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a derivative of tetrahydroisoquinoline and urea, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant properties, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for this compound is , and its IUPAC name is 1-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : In MTT assays against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), compounds similar to the one showed IC50 values comparable to established chemotherapeutics like Doxorubicin. The presence of the trifluoromethyl group was noted to enhance cytotoxicity against these cell lines .

- Mechanism of Action : The mechanism by which these compounds exert anticancer effects includes the inhibition of anti-apoptotic proteins like Bcl-2 and activation of apoptotic pathways. Research indicated that the interaction with Bcl-2 may be attributed to hydrogen bonding facilitated by the compound's pharmacophore .

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays:

- DPPH and ABTS Assays : The compound exhibited strong radical scavenging activity in DPPH and ABTS assays, indicating its potential as an antioxidant agent. These activities were compared to standard antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| Ortho Trifluoromethyl | Enhanced cytotoxicity |

| Para Fluoro | Optimal activity observed |

| Meta Fluoro | Moderate activity |

These findings suggest that the position and type of substituents play a crucial role in modulating the biological properties of tetrahydroisoquinoline derivatives .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A derivative with a similar structure was tested against human cervical cancer cells (HeLa) and showed significant apoptosis induction through mitochondrial pathways.

- Case Study 2 : Another study evaluated a related compound's ability to inhibit tumor growth in xenograft models, demonstrating promising results in reducing tumor size without significant toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- High yields (~85–88%) for trifluoromethylphenyl-containing analogs (e.g., 11j) suggest synthetic feasibility for the target compound .

- Sorafenib, a clinically approved kinase inhibitor, shares a urea linker and trifluoromethyl group but employs a pyridine-carboxamide scaffold, highlighting the target compound’s uniqueness .

Pharmacological Implications

- The target compound’s tetrahydroisoquinolinone may confer selectivity for specific kinases (e.g., BCR-ABL, VEGFR) due to its planar aromatic system .

- GPCR Modulation: lists A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea), a urea derivative targeting ion channels or GPCRs. The target compound’s reduced tetrahydroisoquinolinone scaffold may alter binding kinetics compared to aromatic isoquinoline analogs .

- Metabolic Stability : The trifluoromethyl group enhances resistance to oxidative metabolism, a feature shared with 11j and Sorafenib, suggesting prolonged half-life .

Physicochemical Properties

- LogP : Estimated logP for the target compound is ~3.1 (calculated using fragment-based methods), comparable to Sorafenib (logP ~3.8), indicating moderate lipophilicity suitable for membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.